molecular formula C19H20N2O3 B3828538 (E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one

(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B3828538
M. Wt: 324.4 g/mol
InChI Key: OYGWHLNSQUYWRY-NBVRZTHBSA-N
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Description

(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. The presence of both electron-donating and electron-withdrawing groups in its structure makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 3-(diethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the α,β-unsaturated carbonyl system.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one is largely dependent on its interaction with molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

  • (E)-3-(dimethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one
  • (E)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
  • (E)-3-(diethylamino)-1-(3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., dimethylamino vs. diethylamino, 3-nitrophenyl vs. 4-nitrophenyl) can significantly influence the compound’s reactivity and biological activity.
  • Unique Features: (E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to the combination of its diethylamino group and the position of the nitro group, which can affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-20(4-2)18(15-9-6-5-7-10-15)14-19(22)16-11-8-12-17(13-16)21(23)24/h5-14H,3-4H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGWHLNSQUYWRY-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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